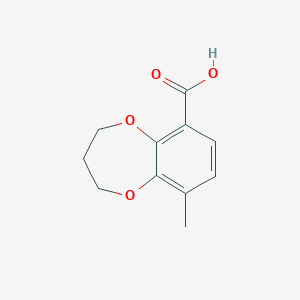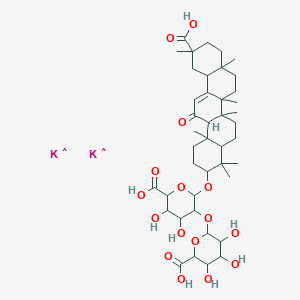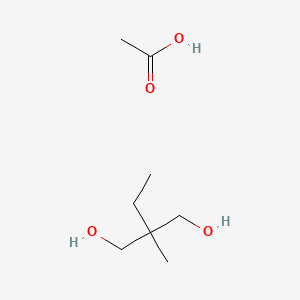
3-Bromo-5-(2,4-difluorophenyl)-1-(2-methylpropyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(2,4-difluorophenyl)-1-(2-methylpropyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom, two fluorine atoms on the phenyl ring, and an isobutyl group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2,4-difluorophenyl)-1-(2-methylpropyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or bromine-containing reagents under controlled conditions.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Addition of the Isobutyl Group: The isobutyl group can be attached through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Bromo-5-(2,4-difluorophenyl)-1-(2-methylpropyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions to form different derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium or nickel catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce complex biaryl compounds.
科学研究应用
3-Bromo-5-(2,4-difluorophenyl)-1-(2-methylpropyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Industry: The compound can be used in the development of new materials and chemicals with specific properties.
作用机制
The mechanism of action of 3-Bromo-5-(2,4-difluorophenyl)-1-(2-methylpropyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
3-Bromo-5-phenyl-1H-1,2,4-triazole: Lacks the difluorophenyl and isobutyl groups.
5-(2,4-Difluorophenyl)-1H-1,2,4-triazole: Lacks the bromine and isobutyl groups.
1-(2-Methylpropyl)-1H-1,2,4-triazole: Lacks the bromine and difluorophenyl groups.
Uniqueness
3-Bromo-5-(2,4-difluorophenyl)-1-(2-methylpropyl)-1H-1,2,4-triazole is unique due to the combination of the bromine atom, difluorophenyl group, and isobutyl group. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it distinct from other similar compounds.
属性
CAS 编号 |
799269-67-3 |
|---|---|
分子式 |
C12H12BrF2N3 |
分子量 |
316.14 g/mol |
IUPAC 名称 |
3-bromo-5-(2,4-difluorophenyl)-1-(2-methylpropyl)-1,2,4-triazole |
InChI |
InChI=1S/C12H12BrF2N3/c1-7(2)6-18-11(16-12(13)17-18)9-4-3-8(14)5-10(9)15/h3-5,7H,6H2,1-2H3 |
InChI 键 |
SKYFDYBIGKEHAD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C(=NC(=N1)Br)C2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)

![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)
![4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid](/img/structure/B12520912.png)
![2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine](/img/structure/B12520913.png)

![6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12520921.png)
![2-[Methyl(propyl)amino]ethanol](/img/structure/B12520925.png)
![Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate](/img/structure/B12520931.png)





